5- vs. 1-Position Isomer Synthetic Access
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate (CAS 1261810-73-4) bears the ester group at the 5-position of the 7-azaindole core, whereas its structural isomer methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate (CAS 172647-94-8) bears the identical ester group at the N1 position [1]. The 5-position ester provides a convergent synthetic pathway to 5-acetic acid amide derivatives that target kinase active site hinge regions, while N1-substituted variants direct substituents toward solvent-exposed regions, producing fundamentally different pharmacophore geometries [1].
| Evidence Dimension | Synthetic handle position and downstream functionalization access |
|---|---|
| Target Compound Data | Ester at C5 position; CAS 1261810-73-4; molecular formula C₁₀H₁₀N₂O₂; MW 190.20; SMILES COC(=O)Cc1cnc2[nH]ccc2c1 |
| Comparator Or Baseline | Methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate; ester at N1 position; CAS 172647-94-8; same MW (190.20) but distinct connectivity |
| Quantified Difference | Commercially available 5-isomer (≥98% purity) vs. 1-isomer (≥95% purity); divergent synthetic pathways for derivatization |
| Conditions | Structural identity confirmed by SMILES and CAS registry |
Why This Matters
The 5-position substitution provides direct synthetic entry to c-Met, CHK1, and CDK8 inhibitor series documented in primary literature, whereas the N1-isomer offers no comparable literature-validated kinase inhibitor entry point, making the 5-isomer the only positionally correct building block for these established inhibitor programs.
- [1] Wang, W. et al. Synthesis and bioevaluation and docking study of 1H-pyrrolo[2,3-b]pyridine derivatives bearing aromatic hydrazone moiety as c-Met inhibitors. Eur. J. Med. Chem. 2018, 145, 315-327. DOI: 10.1016/j.ejmech.2017.12.078. View Source
